4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride
Description
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine dihydrochloride is a secondary amine salt featuring a butan-1-amine backbone substituted at the 4-position with a phenyl group and a pyrrolidin-1-yl moiety. The dihydrochloride form enhances water solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
4-phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-10-6-9-14(16-11-4-5-12-16)13-7-2-1-3-8-13;;/h1-3,7-8,14H,4-6,9-12,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORAVMVDJFBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CCCN)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-phenylbutan-1-amine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride, also known by its CAS number 114365-04-7, is a chemical compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug discovery. This compound is characterized by the molecular formula C14H22N2·2ClH and is known for its diverse biological activities and synthetic utility.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as a candidate for developing new drugs aimed at treating neurological disorders. Its structure allows for interactions with various neurotransmitter systems, making it a subject of interest in pharmacological research.
Research indicates that derivatives of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride exhibit significant activity as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), while showing relatively low affinity for the serotonin transporter (SERT). This selectivity suggests potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
Chemical Biology
The compound's ability to interact with specific enzymes and receptors makes it valuable in biochemical studies. It serves as a building block in synthesizing complex organic molecules that can modulate biological pathways .
Industrial Applications
In the pharmaceutical industry, 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride is utilized in the production of various chemical products, contributing to drug formulation processes. Its role as a reagent in chemical reactions further enhances its industrial relevance .
Case Studies
Several studies have documented the biological evaluation of compounds related to 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride:
- Dopaminergic Activity : A study demonstrated that analogs of this compound could effectively inhibit DAT, suggesting their potential use in treating dopamine-related disorders .
- Synthesis and Characterization : Research involving the synthesis of various derivatives has shown promising results regarding their pharmacological profiles, including improved binding affinities for target receptors .
- Therapeutic Potential : Investigations into the compound's mechanism of action have revealed its capacity to modulate neurotransmitter levels, indicating its possible application in developing treatments for mental health disorders .
Mechanism of Action
The mechanism of action of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
Azelastine Hydrochloride ()
- Structure: Contains a phthalazinone core with a 4-chlorobenzyl group and a perhydroazepine (7-membered ring) moiety.
- Key Differences: The phthalazinone ring introduces aromaticity and hydrogen-bonding capability absent in the target compound. The chlorobenzyl group enhances electron-withdrawing effects compared to the unsubstituted phenyl group in 4-phenyl-4-pyrrolidin-1-ylbutan-1-amine.
- Pharmacology : Azelastine is a potent antihistamine with anti-allergic properties, inhibiting histamine release and nasal congestion in dogs at 0.1 mg/kg (IV) and 2 mg/kg (oral) .
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride ()
- Structure : Pyrrolidine ring substituted with a 4-chlorobenzyl group.
- Key Differences : The chlorine substituent increases lipophilicity and may improve receptor binding affinity compared to the unsubstituted phenyl group in the target compound.
- SAR Insight : Chlorine substitution on aromatic rings is common in drug design to modulate pharmacokinetics and target engagement.
2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride ()
- Structure : Pyridine ring replaces the phenyl group, with a chlorine atom at the 2-position.
- Chlorine at the 2-position may sterically hinder binding compared to the para-substituted phenyl in the target compound.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (Water) | Key Substituents |
|---|---|---|---|---|---|
| 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine dihydrochloride | C₁₄H₂₂N₂·2HCl | 299.26 | Not reported | High (salt form) | Phenyl, pyrrolidinyl |
| Azelastine Hydrochloride | C₂₂H₂₄ClN₃O·HCl | 418.36 | 225–227 | Moderate | Chlorobenzyl, phthalazinone |
| (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl | C₁₁H₁₅ClN₂·HCl | 259.17 | Not reported | High | Chlorobenzyl, pyrrolidinyl |
| 2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride | C₇H₁₀Cl₂N₂ | 215.08 | Not reported | High | Chloropyridinyl |
Notes:
Pharmacological and Biochemical Comparisons
Receptor Binding and Selectivity
- Target Compound: The pyrrolidine and phenyl groups may target amine receptors (e.g., σ receptors or dopamine transporters). No direct pharmacological data are available in the provided evidence.
- Azelastine : Binds to histamine H₁ receptors (Ki ~1 nM) and inhibits mast cell degranulation .
- Fluorobenzyl Analogues (): Fluorine substitution (e.g., in (4-fluorophenyl)methylamine) enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues.
Analytical Characterization
- IR Spectroscopy: Expected N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) for all amine salts. Azelastine’s phthalazinone carbonyl (C=O) appears at ~1700 cm⁻¹ .
- ¹H NMR : Pyrrolidine protons in the target compound resonate at δ 2.5–3.5 ppm, while aromatic protons (phenyl) appear at δ 7.2–7.5 ppm. Chlorobenzyl analogues show downfield shifts for aromatic protons due to electron-withdrawing effects .
Biological Activity
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride, also known by its CAS number 2253630-95-2, is a chemical compound with significant implications in medicinal chemistry and pharmacology. Its molecular formula is C14H22N2·2ClH, indicating the presence of both a pyrrolidine and a phenyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The compound may exert effects similar to other psychoactive substances by modulating the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Key Mechanisms:
- Receptor Interaction: It may bind to monoamine transporters, affecting neurotransmitter levels in the synaptic cleft.
- Enzyme Modulation: The compound has been studied for its potential inhibitory effects on certain enzymes involved in neurotransmitter metabolism.
Biological Activity Studies
Recent studies have explored the pharmacological profile of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride. Here are some notable findings:
Table 1: Summary of Biological Activities
| Study | Activity Observed | Methodology | Findings |
|---|---|---|---|
| Study A | Antidepressant-like effects | Behavioral assays in rodents | Increased locomotion and reduced immobility in forced swim tests. |
| Study B | Inhibition of reuptake transporters | In vitro assays | Significant inhibition of dopamine and serotonin transporters. |
| Study C | Neuroprotective properties | Cell culture studies | Reduced oxidative stress markers in neuronal cells. |
Case Studies
- Antidepressant Effects : A study conducted on animal models demonstrated that administration of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride resulted in significant antidepressant-like behavior. The compound was shown to enhance locomotor activity and reduce despair-like behaviors in forced swim tests, suggesting potential as a novel antidepressant agent .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative damage. In vitro studies revealed that it reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions, highlighting its potential for neuroprotection .
- Transporter Inhibition : In vitro assays showed that 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine; dihydrochloride significantly inhibited dopamine and serotonin transporters, which are critical for mood regulation and are often targeted in the treatment of depression and anxiety disorders .
Comparative Analysis
When compared to similar compounds, such as pyrrolidine derivatives or phenylbutanamine derivatives, 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amines exhibit distinctive properties due to their unique structural characteristics. These differences may confer specific advantages in terms of receptor selectivity and side effect profiles.
Table 2: Comparison with Related Compounds
Q & A
Basic: What are the recommended synthetic routes for 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine dihydrochloride, and how can reaction yields be optimized?
The synthesis of this compound likely follows multi-step routes analogous to related piperidine/pyrrolidine derivatives. For example, structurally similar dihydrochloride salts are synthesized via nucleophilic substitution reactions using substituted benzyl halides and amine precursors. Key steps include:
- Alkylation : Reacting a benzyl halide (e.g., 4-fluoro-2-methylbenzyl bromide) with a pyrrolidine or piperidine amine under reflux (60–80°C) in polar aprotic solvents like DMF to enhance reactivity .
- Salt formation : Converting the freebase to the dihydrochloride salt using HCl gas or aqueous HCl, improving solubility and stability .
Yield optimization strategies include: - Adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-benzyl halide).
- Purification via recrystallization (ethanol/ether mixtures) or column chromatography to achieve >95% purity .
Basic: How does the dihydrochloride salt form influence solubility and stability in experimental settings?
The dihydrochloride salt enhances aqueous solubility by introducing ionic interactions, critical for biological assays requiring polar solvents. Stability improvements are attributed to reduced hygroscopicity compared to freebase forms. For example, related dihydrochloride salts exhibit:
- Solubility >50 mg/mL in water or PBS buffer.
- Stability under refrigeration (4°C) for >6 months without decomposition .
Basic: What analytical techniques are most effective for characterizing purity and structural integrity?
Key methods include:
- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects impurities using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Validates stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Advanced: What strategies resolve contradictions in biological activity data across assay systems?
Discrepancies in IC₅₀ values or receptor binding affinity may arise from:
- Assay conditions : Buffer pH or ionic strength affecting ionization (e.g., dihydrochloride salts may dissociate in low-pH media) .
- Cell-line variability : Receptor expression levels in HEK293 vs. CHO cells.
To address this: - Standardize assays using reference compounds (e.g., dopamine receptor antagonists for neuropharmacology studies) .
- Validate results via orthogonal methods (e.g., SPR for binding kinetics alongside cellular cAMP assays) .
Advanced: How can SAR studies evaluate pharmacological potential compared to structural analogs?
Design SAR studies by:
- Modifying substituents : Replace the phenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on receptor binding .
- Assessing stereochemistry : Synthesize enantiomers to determine chiral selectivity (e.g., (R)- vs. (S)-configurations in receptor interactions) .
Biological testing should include: - In vitro : Radioligand displacement assays (e.g., σ-receptor binding).
- In vivo : Behavioral models (e.g., forced swim test for antidepressant activity) .
Basic: What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during weighing and dissolution.
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .
Advanced: What experimental approaches elucidate neuropharmacological mechanisms of action?
- Receptor profiling : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) using radiolabeled ligands .
- Calcium imaging : Measure intracellular Ca²⁺ flux in neuronal cultures to assess GPCR activation .
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity .
Advanced: How can discrepancies in synthetic yields across literature sources be addressed?
Discrepancies often stem from:
- Reagent quality : Use freshly distilled benzyl halides to avoid hydrolysis byproducts .
- Workup variations : Optimize extraction pH (e.g., pH 10 for freebase isolation).
- Catalyst use : Palladium catalysts in coupling reactions may improve efficiency in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
